3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with phenylpropanoic acid under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Condensation: This compound can undergo condensation reactions to form larger molecules, often using reagents like acetic anhydride or sulfuric acid.
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. In cancer research, this compound has been shown to target the NF-κB signaling pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid can be compared with other oxadiazole derivatives, such as:
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: Another related compound with a benzene ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-14-12(17-8)10(7-11(15)16)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUSJGEBADXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214307 | |
Record name | 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082787-39-0 | |
Record name | 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082787-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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